molecular formula C17H13NO5 B15108093 N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide

N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B15108093
M. Wt: 311.29 g/mol
InChI Key: JAAKXOLYNRMVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a methoxy group at position 7 and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety as the amide substituent. The compound’s synthesis likely follows standard carboxamide coupling strategies, as seen in related molecules (e.g., EDCI-mediated amidation ).

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H13NO5/c1-20-13-4-2-3-10-7-15(23-16(10)13)17(19)18-11-5-6-12-14(8-11)22-9-21-12/h2-8H,9H2,1H3,(H,18,19)

InChI Key

JAAKXOLYNRMVNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow processes and the use of recyclable heterogeneous catalysts can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or methoxybenzofuran moieties using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or methoxybenzofuran derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis would likely mirror the moderate yields (25–85%) observed in analogs, dependent on coupling agents (e.g., EDCI ) or boronic acid cross-coupling (e.g., Cu(OAc)₂ catalysis ).
  • Structural Flexibility : Substitution at the amide nitrogen (e.g., aryl, alkyl, or heterocyclic groups) significantly alters polarity, as reflected in Rf values (e.g., 0.30–0.35 for oxoacetamides ).
Physicochemical Properties
Compound Name Melting Point (°C) Key Spectral Data (FTIR/NMR) Reference
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) 230–231 FTIR: 3,443 cm⁻¹ (NH), 1,694 cm⁻¹ (C=O)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) Not reported ¹H NMR: δ 1.43 (s, 9H, t-Bu), δ 6.85–7.20 (aromatic)
N-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (3c) Not reported ¹H NMR: δ 6.82–7.20 (aromatic), δ 8.10 (s, 1H, NH)

Key Observations :

  • Thermal Stability : High melting points (e.g., 230–231°C for compound 5a ) suggest strong intermolecular interactions in crystalline analogs.
  • Spectral Signatures : The benzo[d][1,3]dioxol moiety consistently shows aromatic proton signals at δ 6.80–7.20 in ¹H NMR, while carbonyl groups (C=O) appear at ~1,690–1,700 cm⁻¹ in FTIR .

Key Observations :

  • Therapeutic Potential: Benzo[d][1,3]dioxol-containing compounds exhibit diverse activities, including transporter modulation and enzyme inhibition . The target compound’s methoxybenzofuran core may enhance lipophilicity and blood-brain barrier penetration compared to acetamide analogs.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide, also known as N-[2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl]-7-methoxybenzofuran-2-carboxamide, is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly its anticancer and antimicrobial properties.

  • Molecular Formula : C20H19NO6
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1396717-28-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the benzo[d][1,3]dioxole and 7-methoxybenzofuran moieties followed by their coupling through a suitable linker. This compound has been synthesized using various methods that ensure high yields and purity.

The compound exhibits its biological activity primarily through the modulation of microtubule dynamics. It interacts with tubulin, leading to:

  • Suppression of Tubulin Polymerization : This disrupts normal microtubule assembly.
  • Induction of Apoptosis : By interfering with the cell cycle, it promotes programmed cell death in cancer cells.

Anticancer Activity

Research indicates that this compound has significant anticancer properties against various cancer cell lines. The mode of action involves:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest.
  • Apoptotic Pathways Activation : It activates caspases and other apoptotic markers.
Cancer Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-712Cell cycle arrest
A54918Microtubule disruption

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown:

  • Significant Activity Against Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Limited Activity Against Gram-negative Bacteria : Some efficacy noted but less pronounced compared to Gram-positive strains.
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus625Strong
Enterococcus faecalis1250Moderate
Escherichia coli>2000None

Case Studies

  • Study on Anticancer Activity : A study published in Molecules demonstrated the efficacy of this compound in inhibiting the proliferation of HeLa cells with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Screening : Another research article evaluated the antimicrobial properties against various pathogens, showing promising results particularly against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 625 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.